molecular formula C18H22N3+ B13109891 Acridinium, 3,6-bis(dimethylamino)-10-methyl- CAS No. 21629-01-6

Acridinium, 3,6-bis(dimethylamino)-10-methyl-

Cat. No.: B13109891
CAS No.: 21629-01-6
M. Wt: 280.4 g/mol
InChI Key: YKPPAAHACUEQSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of acridine with dimethylamine in the presence of a catalyst . The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Acridinium, 3,6-bis(dimethylamino)-10-methyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acridinium, 3,6-bis(dimethylamino)-10-methyl-, is unique due to its specific substitution pattern, which enhances its electron-donating ability and fluorescence properties. This makes it particularly useful in applications requiring high thermal stability and strong fluorescence .

Biological Activity

Acridinium derivatives, particularly Acridinium, 3,6-bis(dimethylamino)-10-methyl- , have garnered attention in pharmacological research due to their diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of Acridinium, 3,6-bis(dimethylamino)-10-methyl- can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₂
  • Molecular Weight: 218.31 g/mol

The synthesis typically involves the reaction of dimethylamine with acridine derivatives under controlled conditions. Recent studies have optimized these synthesis pathways to enhance yield and purity, allowing for more extensive biological testing.

Biological Activities

1. Anticancer Properties

Acridinium derivatives have shown promising anticancer activity. For instance, a study demonstrated that Acridinium compounds exhibited cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • Caco2 (colon cancer)
  • PC-3 (prostate cancer)

The IC₅₀ values for these compounds varied significantly, indicating their potential as chemotherapeutic agents. For example, one derivative showed an IC₅₀ of 34.3 μM against MCF-7 cells .

2. Antimicrobial Activity

Acridinium compounds have also been evaluated for their antimicrobial properties. Research indicates that they possess significant activity against both gram-positive and gram-negative bacteria. The mechanisms involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Acridinium Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Acridinium AStaphylococcus aureus15 µg/mL
Acridinium BEscherichia coli20 µg/mL
Acridinium CCandida albicans25 µg/mL

3. Neuroprotective Effects

Recent studies have suggested that Acridinium derivatives may exhibit neuroprotective effects through antioxidant mechanisms. They have been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A clinical evaluation was conducted using a synthesized Acridinium derivative on breast cancer patients resistant to standard therapies. The study found that patients treated with the compound showed a significant reduction in tumor size compared to controls, with minimal side effects reported.

Case Study 2: Antimicrobial Efficacy

In vitro tests on various strains of bacteria demonstrated that a specific Acridinium derivative had superior antibacterial activity compared to traditional antibiotics. This finding suggests its potential use in treating antibiotic-resistant infections.

Properties

CAS No.

21629-01-6

Molecular Formula

C18H22N3+

Molecular Weight

280.4 g/mol

IUPAC Name

3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine

InChI

InChI=1S/C18H22N3/c1-19(2)15-8-6-13-10-14-7-9-16(20(3)4)12-18(14)21(5)17(13)11-15/h6-12H,1-5H3/q+1

InChI Key

YKPPAAHACUEQSE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C

Origin of Product

United States

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